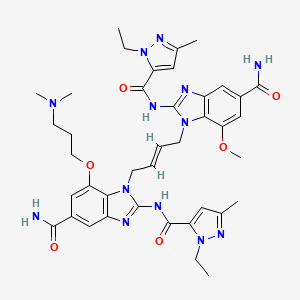

diABZI-4

Description

Properties

Molecular Formula |

C40H49N13O6 |

|---|---|

Molecular Weight |

807.9 g/mol |

IUPAC Name |

1-[(E)-4-[5-carbamoyl-7-[3-(dimethylamino)propoxy]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxybenzimidazole-5-carboxamide |

InChI |

InChI=1S/C40H49N13O6/c1-8-52-29(17-23(3)47-52)37(56)45-39-43-27-19-25(35(41)54)21-31(58-7)33(27)50(39)14-10-11-15-51-34-28(20-26(36(42)55)22-32(34)59-16-12-13-49(5)6)44-40(51)46-38(57)30-18-24(4)48-53(30)9-2/h10-11,17-22H,8-9,12-16H2,1-7H3,(H2,41,54)(H2,42,55)(H,43,45,56)(H,44,46,57)/b11-10+ |

InChI Key |

MXHZAYVEIKSPIA-ZHACJKMWSA-N |

Isomeric SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=C5OCCCN(C)C)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OC |

Canonical SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCN(C)C)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of diABZI-4: An In-depth Technical Guide for Researchers

November 2025

Abstract

The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust antiviral and antitumor response. The synthetic small molecule diABZI-4 has emerged as a potent and selective STING agonist, demonstrating significant therapeutic potential. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing the intricate signaling cascade it initiates, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its function. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this promising immunomodulatory agent.

Introduction

The STING signaling pathway plays a pivotal role in host defense. Upon activation, it triggers the production of type I interferons (IFNs) and a host of other pro-inflammatory cytokines and chemokines, orchestrating a multifaceted immune response. While natural STING ligands, such as cyclic dinucleotides (CDNs), have shown therapeutic promise, their clinical utility has been hampered by issues of stability and bioavailability.[1] The development of non-nucleotide STING agonists, such as the dimeric amidobenzimidazole (diABZI) family of compounds, represents a significant advancement in the field.[1] this compound, a member of this family, is a potent activator of both human and murine STING, exhibiting enhanced cellular activity and a more favorable solubility profile compared to its predecessors.[2][3] This guide delves into the molecular intricacies of how this compound engages and activates the STING pathway.

The this compound Signaling Pathway

The mechanism of action of this compound is characterized by a direct binding event to STING, which initiates a well-defined downstream signaling cascade. This ultimately culminates in the transcriptional activation of a wide array of immune-related genes.

Direct Binding and STING Oligomerization

This compound directly binds to the STING protein, which is predominantly localized on the endoplasmic reticulum (ER) in its inactive state. This binding event induces a conformational change in the STING dimer, leading to its oligomerization.[2] This higher-order clustering is a critical prerequisite for the subsequent steps in the signaling pathway.

Recruitment and Activation of TBK1

The oligomerization of STING serves as a scaffold for the recruitment of TANK-binding kinase 1 (TBK1). Upon recruitment to the STING oligomer, TBK1 undergoes autophosphorylation, leading to its activation.

Phosphorylation of IRF3 and NF-κB Activation

Activated TBK1 phosphorylates key downstream transcription factors, most notably interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 (p-IRF3) dimerizes and translocates to the nucleus, where it drives the expression of type I interferons, such as IFN-β.

Concurrently, STING activation also leads to the activation of the nuclear factor-kappa B (NF-κB) pathway. This results in the phosphorylation of p65, a subunit of the NF-κB complex, which then translocates to the nucleus to induce the expression of a broad range of pro-inflammatory cytokines and chemokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and CXCL10.

Autophagy Induction

In addition to the canonical IFN and NF-κB pathways, this compound-mediated STING activation has also been shown to induce autophagy, as evidenced by the conversion of LC3-I to LC3-II. This process may contribute to the clearance of pathogens and the modulation of the immune response.

Quantitative Data Summary

The potency of this compound has been quantified in various cellular and in vivo systems. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| EC50 (IFN-β Induction) | Human PBMCs | 130 nM | |

| EC50 (IRF Reporter) | THP-1 (Human) | 13 nM | |

| EC50 (Antiviral - IAV) | MRC-5 | 11.8 - 199 nM (range) | |

| EC50 (Antiviral - HRV) | MRC-5 | 11.8 - 199 nM (range) | |

| EC50 (Antiviral - SARS-CoV-2) | MRC-5 | 11.8 - 199 nM (range) | |

| IC50 (Antiviral - HRV16) | H1-HeLa | 1.14 µM | |

| Kd (hSTING) | - | ~70 nM |

Table 2: In Vivo Activity and Effects of this compound

| Animal Model | Dosage | Route | Key Findings | Reference |

| K18-ACE2 Transgenic Mice | 0.5 mg/kg | Intranasal | Complete protection from severe respiratory disease after SARS-CoV-2 infection. | |

| C57BL/6J Mice | 0.1 mg/kg | Intranasal | Early but not sustained inhibition of IAV replication. | |

| BALB/c Mice (CT-26 tumor model) | Not specified | Systemic | Significant tumor regression and improved survival. |

Experimental Protocols

The elucidation of the this compound mechanism of action has relied on a variety of standard and advanced molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Western Blotting for Protein Phosphorylation and Oligomerization

This technique is crucial for assessing the activation state of STING and its downstream signaling proteins.

Methodology:

-

Cell Treatment: Culture cells (e.g., bone marrow-derived macrophages (BMDMs) or A549 lung epithelial cells) to desired confluency. Treat with this compound at the desired concentration (e.g., 0.1 µM) for various time points.

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

Electrophoresis: For phosphorylation analysis, separate equal amounts of protein on an SDS-PAGE gel. For oligomerization analysis, use a native-PAGE gel to preserve protein complexes.

-

Transfer: Transfer proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-STING, anti-p-TBK1, anti-p-IRF3, anti-STING) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize protein bands using an ECL western blotting substrate and an imaging system.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is employed to measure the mRNA levels of target genes induced by this compound.

Methodology:

-

Cell Treatment and RNA Extraction: Treat cells as described for Western blotting. Extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen).

-

cDNA Synthesis: Synthesize cDNA from an equal amount of RNA using a reverse transcription kit.

-

qPCR Reaction: Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and gene-specific primers for target genes (e.g., IFNB1, CXCL10, TNF, IL6) and a housekeeping gene (e.g., GAPDH, ACTB).

-

Data Analysis: Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to a control group.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion

ELISA is used to quantify the concentration of secreted cytokines in the cell culture supernatant.

Methodology:

-

Sample Collection: Collect cell culture supernatants at various time points after this compound treatment.

-

ELISA Procedure: Perform ELISA using commercially available kits for specific cytokines (e.g., IFN-β, TNF-α). Briefly, coat a 96-well plate with a capture antibody, add the collected supernatants and standards, followed by a detection antibody and a substrate for colorimetric detection.

-

Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration based on the standard curve.

Conclusion

This compound is a potent synthetic STING agonist that activates a robust innate immune response through a well-defined signaling cascade. Its ability to induce type I interferons and a broad spectrum of pro-inflammatory cytokines underscores its therapeutic potential in infectious diseases and oncology. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers to further explore and harness the immunomodulatory properties of this compound. Future research will likely focus on optimizing its delivery, further delineating its IFN-independent effects, and translating its promising preclinical activity into clinical applications.

References

diABZI-4: A Deep Dive into a Potent STING Agonist for Antiviral and Antitumor Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

diABZI-4 is a synthetic, non-nucleotide, small-molecule agonist of the Stimulator of Interferon Genes (STING) pathway. As a diamidobenzimidazole compound, it has demonstrated significant potential as a therapeutic agent due to its potent activation of innate immune responses. This compound has shown broad-spectrum antiviral activity, particularly against respiratory viruses such as SARS-CoV-2, and exhibits promising antitumor effects.[1][2] This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of the signaling pathways and experimental workflows.

Core Mechanism of Action: STING Pathway Activation

This compound functions by directly binding to the STING protein, which is an essential adaptor protein in the innate immune system. Unlike natural STING ligands, such as cyclic dinucleotides (CDNs), this compound is a non-nucleotide agonist with favorable physicochemical properties for systemic administration.[3]

The activation of the STING pathway by this compound initiates a downstream signaling cascade:

-

STING Dimerization and Conformational Change: Upon binding this compound, STING undergoes dimerization and a conformational change.[1]

-

TBK1 Recruitment and Activation: This conformational change facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1).

-

IRF3 Phosphorylation: Activated TBK1 then phosphorylates the interferon regulatory factor 3 (IRF3).

-

IRF3 Dimerization and Nuclear Translocation: Phosphorylated IRF3 forms dimers and translocates to the nucleus.

-

Type I Interferon and Pro-inflammatory Cytokine Production: In the nucleus, IRF3 dimers act as transcription factors, driving the expression of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and CXCL10.[1]

This robust induction of an antiviral and antitumor state is the primary mechanism through which this compound exerts its therapeutic effects.

Quantitative Data

The following tables summarize the quantitative data for this compound's activity from various in vitro and in vivo studies.

Table 1: In Vitro Antiviral Activity of this compound

| Virus | Cell Line | Assay | EC50 / IC50 | Reference |

| SARS-CoV-2 | Calu-3 | Viral RNA reduction | Nanomolar range | |

| Influenza A virus (IAV) | Not specified | Not specified | 11.8 - 199 nM | |

| Human Rhinovirus (HRV) | Not specified | Not specified | 11.8 - 199 nM | |

| Parainfluenza Virus 3 (PIV3) | Not specified | Cytopathic Effect (CPE) | IC50: 1.14 µM | |

| Human Rhinovirus 16 (HRV16) | H1-HeLa | Cytopathic Effect (CPE) | IC50: 4.68 µM |

Table 2: In Vitro STING Activation and Binding Affinity of this compound

| Parameter | Cell Line / System | Value | Reference |

| STING Activation (IRF Reporter) | THP-1 | EC50: 0.013 µM | |

| STING Binding Affinity (KD) | Recombinant human STING | ~527 nM |

Table 3: In Vivo Efficacy of this compound

| Study | Animal Model | This compound Dose | Outcome | Reference |

| SARS-CoV-2 Infection | K18-hACE2 transgenic mice | 0.5 mg/kg (intranasal) | Complete protection from weight loss and lethality | |

| Herpes Simplex Encephalitis | Wild-type mice | 0.5 mg/kg (retro-orbital) | Reduced neurological symptoms and viral titers in the brain |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Analysis of STING Dimerization by Native PAGE and Immunoblotting

This protocol is adapted from studies demonstrating this compound-induced STING oligomerization.

a. Cell Lysis:

-

Treat human monocytes (e.g., CD14+) or other target cells with 0.1 µM this compound for the desired time points (e.g., 0, 30, 60, 120 minutes).

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold NativePAGE™ Sample Buffer (1X) containing 1% digitonin and protease inhibitors.

-

Incubate on ice for 15 minutes.

-

Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

b. Native PAGE:

-

Determine protein concentration using a BCA assay.

-

Load equal amounts of protein onto a NativePAGE™ 4-16% Bis-Tris gel.

-

Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

c. Immunoblotting:

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against STING overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantification of Cytokine mRNA Expression by RT-qPCR

This protocol is based on methods used to measure the induction of cytokine gene expression following this compound treatment.

a. RNA Extraction and cDNA Synthesis:

-

Treat cells (e.g., ACE2-A549) with 0.1 µM this compound for a specified time (e.g., 1.5 hours).

-

Harvest cells and extract total RNA using a commercial RNA isolation kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

b. Quantitative PCR (qPCR):

-

Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the target genes (e.g., IFNβ, TNF-α) and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.

-

Perform qPCR using a real-time PCR system.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to untreated controls.

Measurement of Cytokine Secretion by ELISA

This protocol describes the quantification of secreted cytokines in cell culture supernatants.

-

Culture cells (e.g., human CD14+ monocytes) and treat with 0.1 µM this compound for various time points.

-

Collect the cell culture supernatant.

-

Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for the cytokine of interest (e.g., IFN-β, TNF-α) using a commercial ELISA kit according to the manufacturer's instructions.

-

Read the absorbance on a microplate reader and calculate the cytokine concentration based on a standard curve.

Conclusion

This compound is a promising STING agonist with potent antiviral and immunomodulatory properties. Its ability to robustly activate the STING pathway, leading to the production of type I interferons and other cytokines, underscores its potential as a therapeutic agent for a range of diseases, including viral infections and cancer. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this novel compound. Further investigation into its clinical efficacy and safety is warranted.

References

- 1. A diamidobenzimidazole STING agonist protects against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. STING Agonist Induced Innate Immune Responses Drive Anti-Respiratory Virus Activity In Vitro with Limited Antiviral Efficacy In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. invivogen.com [invivogen.com]

diABZI-4: A Deep Dive into Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

diABZI-4 is a potent, non-cyclic dinucleotide small molecule agonist of the Stimulator of Interferon Genes (STING) pathway. Its ability to robustly activate innate immune responses has positioned it as a significant tool in antiviral and cancer immunotherapy research. This technical guide provides an in-depth exploration of the core downstream signaling pathways activated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

This compound directly binds to and activates STING, a transmembrane protein primarily localized to the endoplasmic reticulum. This binding induces a conformational change in STING, leading to its oligomerization and translocation from the endoplasmic reticulum to the Golgi apparatus.[1] This initiates a cascade of downstream signaling events, primarily through two key pathways: the IRF3 pathway and the NF-κB pathway.

The IRF3-Mediated Type I Interferon Response

The activation of STING by this compound leads to the recruitment and activation of Tank Binding Kinase 1 (TBK1).[1][2][3] TBK1, in turn, phosphorylates the Interferon Regulatory Factor 3 (IRF3).[1] This phosphorylation event causes IRF3 to dimerize and translocate to the nucleus, where it acts as a transcription factor, driving the expression of type I interferons (IFN-α and IFN-β) and a host of other interferon-stimulated genes (ISGs).

The secreted type I interferons can then act in an autocrine or paracrine manner, binding to the interferon-α/β receptor (IFNAR) on cell surfaces. This engagement activates the JAK-STAT signaling pathway, leading to the expression of a broader range of ISGs, which establish an antiviral state within the host cells.

The NF-κB-Mediated Inflammatory Response

In addition to the IRF3 pathway, STING activation by this compound also triggers the nuclear factor-kappa B (NF-κB) signaling cascade. This leads to the phosphorylation of the p65 subunit of NF-κB. Activated NF-κB then translocates to the nucleus, where it induces the transcription of a wide array of pro-inflammatory cytokines and chemokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and CXCL10. This response contributes to the recruitment and activation of various immune cells, further amplifying the innate immune response.

Quantitative Data Summary

The potency of this compound in activating the STING pathway has been quantified across various studies. The following table summarizes key quantitative data for this compound.

| Parameter | Cell Line/System | Value | Reference |

| EC50 (IRF Reporter) | THP-1 IRF-Luciferase | 0.013 µM | |

| EC50 (Antiviral) | Multiple cell lines against IAV, SARS-CoV-2, HRV | 11.8 - 199 nM | |

| IC50 (Anti-HRV16) | H1-HeLa cells | 1.14 µM |

Experimental Protocols

In Vitro STING Activation using a Reporter Cell Line

This protocol is designed to quantify the activation of the STING pathway by measuring the activity of an Interferon Regulatory Factor (IRF)-inducible luciferase reporter.

Materials:

-

THP1-Dual™ cells (InvivoGen)

-

96-well plates

-

This compound

-

Complete culture medium (e.g., RPMI 1640 with 10% FBS, 1% Pen-Strep)

-

Luciferase assay reagent (e.g., QUANTI-Luc™, InvivoGen)

-

Luminometer

Procedure:

-

Cell Seeding: Seed THP1-Dual™ cells at a density of 100,000 cells per well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare serial dilutions of this compound in complete culture medium.

-

Cell Treatment: Add the diluted this compound to the cells and incubate for 18-24 hours.

-

Luciferase Assay: Following incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Measurement: Read the luminescence on a luminometer. The signal is proportional to the amount of IRF-induced luciferase, indicating the level of STING activation.

Immunoblotting for Phosphorylated Signaling Proteins

This protocol is used to detect the phosphorylation of key proteins in the STING signaling pathway, such as STING, TBK1, and IRF3.

Materials:

-

Human or murine cells (e.g., primary monocytes, BMDMs, Calu-3)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-STING, anti-p-TBK1, anti-p-IRF3, anti-p-p65, and total protein controls)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Treat cells with this compound for various time points (e.g., 0, 30 min, 1h, 2h, 4h, 6h).

-

Cell Lysis: Lyse the cells and collect the protein extracts.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

Conclusion

This compound is a powerful activator of the STING pathway, inducing a robust innate immune response through the coordinated activation of the IRF3 and NF-κB signaling cascades. This leads to the production of type I interferons and a broad range of pro-inflammatory cytokines. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate and harness the therapeutic potential of this compound in various disease contexts.

References

diABZI-4: A Technical Guide to its Role in Innate Immunity

For Researchers, Scientists, and Drug Development Professionals

Introduction

diABZI-4 is a potent, synthetic, small-molecule agonist of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. As a diamidobenzimidazole compound, this compound has demonstrated significant promise in preclinical studies for its broad-spectrum antiviral and potential antitumor activities.[1][2] Unlike natural STING agonists like cyclic dinucleotides (CDNs), this compound is cell-permeable, allowing for effective activation of the STING pathway in a variety of cell types.[3] This technical guide provides an in-depth overview of the core mechanisms, quantitative data, and experimental protocols related to the function of this compound in innate immunity.

Mechanism of Action: STING Pathway Activation

This compound functions by directly binding to the STING protein, which is primarily localized on the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[4][5] This translocation facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines. The activation of the STING pathway by this compound also leads to the activation of the NF-κB signaling pathway, further contributing to the pro-inflammatory response.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies, highlighting the potency and efficacy of this compound in activating the innate immune response.

Table 1: In Vitro Antiviral Efficacy of this compound

| Virus | Cell Line | EC50 (nM) | Reference |

| Influenza A Virus (IAV) | MRC-5 | 11.8 - 199 | |

| SARS-CoV-2 | MRC-5 | 11.8 - 199 | |

| Human Rhinovirus (HRV) | MRC-5 | 11.8 - 199 | |

| Parainfluenza Virus 3 (PIV3) | Hep2 | 4 | |

| Human Rhinovirus 16 (HRV16) | H1-HeLa | Not specified |

Table 2: In Vivo Efficacy of this compound in a SARS-CoV-2 Mouse Model

| Animal Model | Treatment | Outcome | Reference |

| K18-hACE2 transgenic mice | 0.5 mg/kg this compound (intranasal), 3 hours pre-infection | Complete protection from weight loss and lethality | |

| K18-hACE2 transgenic mice | 0.5 mg/kg this compound (intranasal), 12 hours post-infection | Complete protection from weight loss and lethality |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of findings. Below are synthesized protocols from cited literature.

STING Activation Assay (Immunoblotting)

This protocol is for assessing the activation of the STING pathway by detecting the phosphorylation of key signaling proteins.

a. Cell Culture and Treatment:

-

Seed cells (e.g., A549, Calu-3, or primary human monocytes) in 6-well plates and grow to 80-90% confluency.

-

Treat cells with desired concentrations of this compound or vehicle control (e.g., DMSO) for specified time points (e.g., 0.5, 1, 2, 4, 6 hours).

b. Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

c. Immunoblotting:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-STING (Ser366), STING, p-TBK1 (Ser172), TBK1, p-IRF3 (Ser396), IRF3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cytokine and Chemokine Profiling (qRT-PCR and Multiplex Immunoassay)

This protocol measures the induction of cytokine and chemokine expression at the mRNA and protein levels following this compound treatment.

a. RNA Extraction and qRT-PCR:

-

Treat cells with this compound as described in the STING activation assay.

-

Isolate total RNA from cells using a commercial RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform quantitative real-time PCR (qRT-PCR) using SYBR Green or TaqMan probes for target genes (e.g., IFNB1, CXCL10, TNF, IL6) and a housekeeping gene (e.g., GAPDH or ACTB).

-

Analyze the data using the ΔΔCt method to determine the fold change in gene expression.

b. Multiplex Immunoassay (e.g., MSD, Luminex):

-

Collect cell culture supernatants or serum from treated animals.

-

Measure the concentration of secreted cytokines and chemokines (e.g., IFN-β, TNF-α, IL-6, CXCL10/IP-10) using a multiplex immunoassay kit according to the manufacturer's instructions.

In Vivo SARS-CoV-2 Infection Model

This protocol outlines the in vivo evaluation of this compound's protective efficacy against SARS-CoV-2 infection in a transgenic mouse model.

a. Animal Model and Infection:

-

Use K18-hACE2 transgenic mice, which express the human ACE2 receptor.

-

Administer this compound (e.g., 0.5 mg/kg) or vehicle control intranasally or intraperitoneally at a specified time before or after infection.

-

Infect mice intranasally with a defined plaque-forming unit (PFU) of SARS-CoV-2 (e.g., 2.5 x 10^4 PFU/mouse).

b. Monitoring and Endpoint Analysis:

-

Monitor the body weight and survival of the mice daily for a specified period (e.g., 14 days).

-

At defined endpoints (e.g., day 2 or 4 post-infection), euthanize a subset of mice and collect lung tissue.

-

Homogenize the lung tissue to measure viral load by qRT-PCR for SARS-CoV-2 nucleocapsid (N) gene or by plaque assay.

-

Analyze lung tissue for cytokine and chemokine levels and immune cell infiltration by flow cytometry.

Conclusion

This compound is a powerful tool for probing the STING pathway and holds considerable therapeutic potential. Its ability to potently activate innate immunity has been demonstrated to confer broad-spectrum antiviral effects and is being explored for cancer immunotherapy. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this promising STING agonist. Further investigation into the precise timing, dosing, and delivery methods will be critical for translating the preclinical success of this compound into effective clinical applications.

References

- 1. Pharmacological activation of STING blocks SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A synthetic STING agonist inhibits the replication of human parainfluenza virus 3 and rhinovirus 16 through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. STING Agonist Induced Innate Immune Responses Drive Anti-Respiratory Virus Activity In Vitro with Limited Antiviral Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | STING agonist | Probechem Biochemicals [probechem.com]

diABZI-4: A Technical Guide to the Activation of IRF3 and NF-kB Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthetic STING (Stimulator of Interferon Genes) agonist, diABZI-4, and its potent activation of the IRF3 and NF-kB signaling pathways. This compound is a non-nucleotide, diamidobenzimidazole-based small molecule that has demonstrated significant potential as a broad-spectrum antiviral and anti-tumor agent.[1][2][3][4][5] This document details the molecular mechanisms, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the critical signaling cascades.

Core Mechanism of Action: STING-Dependent Pathway Activation

This compound functions as a direct agonist of STING, a transmembrane protein localized in the endoplasmic reticulum (ER). Upon binding, this compound induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus. This initiates a downstream signaling cascade that bifurcates to activate two critical transcription factors: Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-kB).

The activation of these pathways culminates in the production of type I interferons (IFNs) and a suite of pro-inflammatory cytokines, chemokines, and other interferon-stimulated genes (ISGs) that establish a potent antiviral and anti-tumor cellular state.

Quantitative Analysis of this compound Activity

The potency of this compound has been quantified across various cell types and assays. The following tables summarize the key efficacy and concentration metrics reported in the literature.

Table 1: Potency of this compound in STING Activation and Antiviral Activity

| Parameter | Value | Cell Line/System | Notes | Reference |

| EC50 (IRF Reporter) | 0.013 µM | THP-1 cells | 400-fold more potent than cGAMP. | |

| EC50 (Antiviral) | 11.8 - 199 nM | Various | Against IAV, SARS-CoV-2, and HRV. | |

| IC50 (PIV3-GFP) | 0.01 µM | Hep2 cells | Similar IC50 observed in PBECs. | |

| IC50 (HRV16) | ~1.24 µg/mL | 4T1 cells | Under regular conditions. | |

| IC50 (HRV16) | ~1.62 µg/mL | 4T1 cells | Under hypoxic conditions. |

Signaling Pathway Visualization

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling cascades initiated by this compound.

Caption: this compound activates STING, leading to the activation of IRF3 and NF-kB pathways.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols are synthesized from multiple sources and represent standard laboratory practices.

Assessment of STING Pathway Activation by Immunoblotting

This protocol details the detection of phosphorylated signaling proteins downstream of STING activation.

Materials:

-

Cell lines (e.g., THP-1 monocytes, A549 lung epithelial cells)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-STING (Ser366), anti-STING, anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, anti-p-p65, anti-p65, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of this compound for various time points (e.g., 0, 30 min, 1, 2, 4, 6 hours).

-

Cell Lysis: Wash cells with cold PBS and lyse with 100-200 µL of lysis buffer per well. Scrape the cells and transfer the lysate to a microfuge tube.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify band intensities and normalize to a loading control like β-actin.

Quantification of Cytokine and Chemokine Expression by RT-qPCR

This protocol measures the transcriptional upregulation of genes downstream of IRF3 and NF-kB activation.

Materials:

-

Treated cell samples (from Protocol 1)

-

RNA extraction kit (e.g., RNeasy Mini Kit)

-

Reverse transcription kit (e.g., iScript cDNA Synthesis Kit)

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (e.g., IFNB1, TNF, CXCL10, IL6) and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from this compound treated and untreated cells according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR:

-

Prepare the qPCR reaction mix containing cDNA, primers, and master mix.

-

Perform qPCR using a standard thermal cycling protocol.

-

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the untreated control.

Measurement of Secreted Cytokines by ELISA

This protocol quantifies the protein levels of secreted cytokines in the cell culture supernatant.

Materials:

-

Cell culture supernatants from treated cells

-

ELISA kits for specific cytokines (e.g., human IFN-β, TNF-α)

-

Microplate reader

Procedure:

-

Sample Collection: Collect the cell culture supernatant at various time points after this compound treatment.

-

ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves:

-

Adding standards and samples to a pre-coated plate.

-

Incubation with a detection antibody.

-

Addition of a substrate and stop solution.

-

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the cytokine concentrations based on the standard curve.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound.

Caption: A typical workflow for studying this compound's effects on target cells.

Conclusion

This compound is a potent and specific activator of the STING signaling pathway, leading to the robust activation of IRF3 and NF-kB. This dual activation results in a comprehensive innate immune response characterized by the production of type I interferons and pro-inflammatory cytokines. The high potency and favorable pharmacological properties of this compound make it a promising candidate for further development as a therapeutic agent for a range of diseases, including viral infections and cancer. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the biological activities of this compelling molecule.

References

- 1. A diamidobenzimidazole STING agonist protects against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A synthetic STING agonist inhibits the replication of human parainfluenza virus 3 and rhinovirus 16 through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. STING Agonist Induced Innate Immune Responses Drive Anti-Respiratory Virus Activity In Vitro with Limited Antiviral Efficacy In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. STING Agonist Induced Innate Immune Responses Drive Anti-Respiratory Virus Activity In Vitro with Limited Antiviral Efficacy In Vivo | Semantic Scholar [semanticscholar.org]

The Cellular Targets of diABZI-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

diABZI-4 is a potent, non-dinucleotide, synthetic small molecule agonist of the Stimulator of Interferon Genes (STING) pathway. As a direct activator of STING, this compound initiates a robust innate immune response characterized by the production of type I interferons and other pro-inflammatory cytokines. This activity has demonstrated significant therapeutic potential in preclinical models of viral infections and cancer. This technical guide provides an in-depth overview of the cellular targets of this compound, its mechanism of action, and the experimental methodologies used to characterize its biological activity.

Primary Cellular Target: STING

The principal and direct cellular target of this compound is the transmembrane protein STING (also known as TMEM173, MITA, MPYS, or ERIS), a central mediator of innate immunity.[1][2][3][4][5] this compound is a diamidobenzimidazole-based compound designed to bind to and activate STING, mimicking the role of its natural ligands, cyclic dinucleotides (CDNs).

Mechanism of STING Activation

This compound activates STING through a direct binding interaction that induces a conformational change in the STING protein, leading to its oligomerization. Unlike canonical CDN ligands which require a "closed" conformation of the STING C-terminal domain lid, this compound has been shown to activate STING while maintaining an "open" conformation. This activation occurs on the endoplasmic reticulum, where STING resides.

Upon activation by this compound, STING translocates from the endoplasmic reticulum to the Golgi apparatus. This translocation facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1).

Downstream Signaling Pathways

Activation of STING by this compound triggers two primary downstream signaling cascades: the IRF3 pathway and the NF-κB pathway.

TBK1-IRF3 Pathway

Recruited TBK1 phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α and IFN-β) and other interferon-stimulated genes (ISGs).

NF-κB Pathway

STING activation also leads to the activation of the IκB kinase (IKK) complex, which in turn phosphorylates IκBα, leading to its degradation. This releases the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) p65 subunit, allowing it to translocate to the nucleus. Nuclear NF-κB drives the transcription of a wide range of pro-inflammatory cytokines and chemokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and CXCL10.

Autophagy

Some studies have also reported that this compound-mediated STING activation can induce autophagy, as evidenced by the conversion of LC3-I to LC3-II.

Signaling Pathway of this compound

Caption: this compound activates STING, leading to downstream signaling and immune gene expression.

Quantitative Data

The biological activity of this compound has been quantified in various in vitro and in vivo systems.

| Parameter | Value | Cell/System | Notes | Reference |

| Antiviral Activity (EC50) | ||||

| Influenza A Virus (IAV) | 11.8 - 199 nM | Various | EC50 range across different cell types and viral strains. | |

| SARS-CoV-2 | 11.8 - 199 nM | Various | EC50 range across different cell types and viral strains. | |

| Human Rhinovirus (HRV) | 11.8 - 199 nM | Various | EC50 range across different cell types and viral strains. | |

| STING Activation | ||||

| IRF Luciferase Reporter (EC50) | 0.013 µM | THP-1 IRF-luciferase cells | ||

| IFN-β Secretion (EC50) | ~2.24 µM | Primary murine splenocytes | ||

| Binding Affinity (KD) | ||||

| Human Recombinant STING | ~527 nM | Isothermal Titration Calorimetry (ITC) | ||

| In Vivo Efficacy | ||||

| SARS-CoV-2 Protection | 0.5 mg/kg | K18-hACE2 transgenic mice | Intranasal administration protected against weight loss and lethality. |

Experimental Protocols

STING Oligomerization Assay

Objective: To assess the ability of this compound to induce STING dimerization/oligomerization.

Methodology:

-

Cell Treatment: Treat cells (e.g., ACE2-A549 cells) with this compound (e.g., 0.1 µM) for various time points.

-

Cell Lysis: Lyse cells in a non-denaturing lysis buffer.

-

Native PAGE: Separate protein lysates on a non-denaturing polyacrylamide gel (Native PAGE) to preserve protein complexes.

-

Immunoblotting: Transfer proteins to a PVDF membrane and probe with an anti-STING antibody to visualize STING monomers and oligomers.

Analysis of Protein Phosphorylation

Objective: To measure the activation of downstream signaling proteins.

Methodology:

-

Cell Treatment: Treat cells (e.g., Bone Marrow-Derived Macrophages - BMDMs) with this compound.

-

Cell Lysis: Lyse cells in a denaturing lysis buffer containing phosphatase and protease inhibitors.

-

SDS-PAGE and Immunoblotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies specific for phosphorylated forms of target proteins (e.g., p-IRF3, p-TBK1, p-p65). Total protein levels should also be assessed as a loading control.

Gene Expression Analysis (RT-qPCR)

Objective: To quantify the transcriptional upregulation of target genes.

Methodology:

-

Cell Treatment: Treat cells (e.g., primary human CD14+ monocytes) with this compound.

-

RNA Extraction: Isolate total RNA from cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe RNA into cDNA.

-

qPCR: Perform quantitative PCR using primers specific for target genes (e.g., IFNB1, CXCL10, TNF, IL6). Normalize data to a housekeeping gene.

Cytokine Secretion Assay

Objective: To measure the secretion of cytokines into the cell culture supernatant.

Methodology:

-

Cell Treatment: Treat cells with this compound and collect the supernatant at various time points.

-

ELISA or Multiplex Assay: Quantify the concentration of secreted cytokines (e.g., IFN-β, TNF-α) using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based immunoassay.

Experimental Workflow for Target Validation

Caption: A typical workflow for characterizing the cellular activity of this compound.

Conclusion

This compound is a highly specific and potent activator of the STING pathway. Its direct interaction with STING initiates a well-defined downstream signaling cascade, culminating in a robust innate immune response. This targeted mechanism of action underscores its potential as a therapeutic agent for a variety of diseases, including viral infections and cancer. The experimental protocols outlined in this guide provide a framework for researchers to further investigate and harness the therapeutic potential of STING agonists like this compound.

References

- 1. This compound | STING agonist | Probechem Biochemicals [probechem.com]

- 2. A diamidobenzimidazole STING agonist protects against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. A diamidobenzimidazole STING agonist protects against SARS-CoV-2 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

diABZI-4: A Deep Dive into STING Protein Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of diABZI-4, a potent non-dinucleotide agonist of the Stimulator of Interferon Genes (STING) protein. Understanding the molecular interactions between this compound and STING is crucial for the development of novel immunotherapies and antiviral agents. This document details the quantitative binding data, in-depth experimental protocols, and the intricate signaling pathways involved.

Quantitative Binding Affinity of this compound to STING

The interaction between this compound and the STING protein has been characterized using various biophysical and cellular assays. The binding affinity is a key parameter that dictates the potency and efficacy of this agonist. The following tables summarize the reported quantitative data for this compound and its derivatives.

| Compound | Method | Target | Dissociation Constant (Kd) | Reference |

| STING agonist-4 (this compound) | Solid-phase binding assay | Full-length STING | ~1.6 nM | [1] |

| diABZI-amine | Isothermal Titration Calorimetry (ITC) | Human STING (hSTING) | ~70 nM | [2] |

Table 1: Direct Binding Affinity (Kd) of diABZI Compounds to STING Protein. This table presents the dissociation constants (Kd), which measure the direct binding strength between the compound and the STING protein. A lower Kd value indicates a stronger binding affinity.

| Compound | Cell Line | Assay | Half-maximal Effective Concentration (EC50) | Reference |

| This compound | Various | Antiviral Activity (IAV, SARS-CoV-2, HRV) | 11.8 - 199 nM | |

| STING agonist-4 (this compound) | Human peripheral blood mononuclear cells (PBMCs) | IFN-β Secretion | 3.1 µM | [1] |

| STING agonist-4 (this compound) | Not specified | Not specified | 53.9 µM | [1] |

| diABZI-amine | THP1-Dual™ reporter cells | IRF-inducible luciferase reporter | 0.144 ± 0.149 nM | [2] |

| diABZI-V/C-DBCO | THP1-Dual™ reporter cells | IRF-inducible luciferase reporter | 1.47 ± 1.99 nM |

Table 2: Cellular Potency (EC50) of diABZI Compounds. This table outlines the half-maximal effective concentrations (EC50), representing the concentration of the compound that induces a half-maximal response in a cell-based assay. This is an indicator of the compound's functional potency in a biological system.

STING Signaling Pathway Activation by this compound

This compound activates the STING signaling pathway, a critical component of the innate immune system. Upon binding, this compound induces a conformational change in the STING protein, leading to its activation and downstream signaling cascade. This ultimately results in the production of type I interferons and other pro-inflammatory cytokines that orchestrate an anti-viral and anti-tumor immune response.

Figure 1: this compound Activated STING Signaling Pathway. This diagram illustrates the key molecular events following the binding of this compound to STING, leading to the transcription of target genes.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections provide overviews of the key experimental protocols used to determine the binding affinity and cellular potency of this compound.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions in solution. It directly measures the heat released or absorbed during a binding event.

Objective: To determine the dissociation constant (Kd), binding stoichiometry (n), and enthalpy (ΔH) of the this compound-STING interaction.

Methodology:

-

Sample Preparation:

-

Recombinant human STING (hSTING) protein is purified and dialyzed extensively against the ITC buffer (e.g., pH 7.5 PBST, 150 mM NaCl, 3 mM EDTA, 0.05% Tween 20).

-

This compound is dissolved in a compatible solvent (e.g., DMSO) and then diluted into the same ITC buffer to a final concentration of approximately 150 µM. The final DMSO concentration should be matched in the STING solution.

-

The STING protein is placed in the sample cell of the calorimeter at a concentration of around 10 µM.

-

-

Titration:

-

The this compound solution is loaded into the injection syringe.

-

A series of small, sequential injections (e.g., 2 µL) of the this compound solution are made into the STING solution in the sample cell.

-

The heat change associated with each injection is measured.

-

-

Data Analysis:

-

The heat change per injection is plotted against the molar ratio of this compound to STING.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

-

Figure 2: Isothermal Titration Calorimetry (ITC) Workflow. This flowchart outlines the major steps involved in determining the binding affinity of this compound to STING using ITC.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for monitoring biomolecular interactions in real-time. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.

Objective: To determine the association rate (ka), dissociation rate (kd), and dissociation constant (Kd) of the this compound-STING interaction.

Methodology:

-

Chip Preparation and Ligand Immobilization:

-

A suitable sensor chip (e.g., CM5) is activated.

-

Recombinant STING protein is immobilized onto the sensor chip surface via amine coupling or other appropriate chemistry.

-

-

Analyte Injection:

-

A series of concentrations of this compound (analyte) in a suitable running buffer are prepared.

-

The this compound solutions are injected sequentially over the sensor chip surface containing the immobilized STING.

-

The association of this compound to STING is monitored in real-time.

-

-

Dissociation:

-

After the association phase, the running buffer is flowed over the chip to monitor the dissociation of the this compound-STING complex.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of response units vs. time) are fitted to a kinetic binding model (e.g., 1:1 Langmuir binding model) to determine ka, kd, and Kd (Kd = kd/ka).

-

Figure 3: Surface Plasmon Resonance (SPR) Workflow. This diagram shows the sequential steps for measuring the binding kinetics of the this compound-STING interaction using SPR.

THP1-Dual™ Cell-Based Reporter Assay

This cellular assay is used to measure the functional potency of STING agonists by quantifying the activation of the IRF (interferon regulatory factor) pathway.

Objective: To determine the EC50 value of this compound for STING activation in a cellular context.

Methodology:

-

Cell Culture:

-

THP1-Dual™ reporter cells, which are engineered to express a secreted luciferase reporter gene under the control of an IRF-inducible promoter, are cultured according to the manufacturer's instructions.

-

-

Compound Treatment:

-

Cells are seeded in 96-well plates.

-

A serial dilution of this compound is prepared and added to the cells.

-

-

Incubation:

-

The cells are incubated with the compound for a specified period (e.g., 24 hours) to allow for STING activation and reporter gene expression.

-

-

Luciferase Assay:

-

The cell supernatant is collected, and the luciferase activity is measured using a luminometer and a suitable luciferase substrate.

-

-

Data Analysis:

-

The luminescence signal is plotted against the concentration of this compound.

-

The resulting dose-response curve is fitted to a four-parameter logistic equation to determine the EC50 value.

-

Figure 4: THP1-Dual™ Reporter Assay Workflow. This flowchart details the process of determining the cellular potency of this compound through a reporter gene assay.

References

In Vitro Characterization of diABZI-4: A Technical Guide

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction: diABZI-4 is a potent, non-cyclic dinucleotide small molecule agonist of the Stimulator of Interferon Genes (STING) pathway. As a key mediator of innate immunity, STING activation by this compound initiates a signaling cascade leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn drive robust anti-viral and anti-tumor immune responses. This technical guide provides an in-depth summary of the in vitro characterization of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Data Presentation

STING Activation and Antiviral Activity of this compound

The potency of this compound in activating the STING pathway and its resulting antiviral efficacy have been quantified across various in vitro systems. The half-maximal effective concentration (EC50) for STING activation is in the low nanomolar range, highlighting its high potency. This activation translates to broad-spectrum antiviral activity against several respiratory viruses.

| Assay Type | Cell Line/System | EC50 Value | Reference |

| STING-dependent IRF Reporter | THP-1 (Human monocytic) | 13 nM | [1] |

| STING-dependent IRF Reporter | RAW 264.7 (Murine macrophage) | ~13 nM | [1] |

| IFN-β Secretion | Primary Murine Splenocytes | 170 nM | [2] |

| Antiviral Activity | |||

| Influenza A Virus (IAV) | MRC-5 (Human lung fibroblast) | 199 nM | [3] |

| Human Rhinovirus (HRV) | MRC-5 (Human lung fibroblast) | 11.8 nM | [3] |

| Human Coronavirus 229E (HCoV-229E) | MRC-5 (Human lung fibroblast) | 21.3 nM | |

| Parainfluenza Virus 3 (PIV3) | MRC-5 (Human lung fibroblast) | 33.6 nM | |

| SARS-CoV-2 | Calu-3 (Human lung epithelial) | 44.5 nM |

Cytokine Induction by this compound

Treatment of various cell types with this compound leads to a robust induction of pro-inflammatory cytokines and chemokines. The tables below summarize the quantitative changes in mRNA and protein levels of key cytokines in response to this compound.

Cytokine mRNA Induction in Human CD14+ Monocytes (0.1 µM this compound)

| Time (hours) | IFNβ (Fold Induction) | TNF-α (Fold Induction) | CXCL10 (Fold Induction) | IL-6 (Fold Induction) |

| 1.5 | ~150 | ~25 | ~120 | ~40 |

| 3 | ~250 | ~40 | ~200 | ~60 |

| 6 | ~100 | ~20 | ~150 | ~30 |

Secreted Cytokines in Human CD14+ Monocytes (0.1 µM this compound)

| Time (hours) | IFN-β (pg/mL) | TNF-α (pg/mL) |

| 3 | ~250 | ~1000 |

| 6 | ~400 | ~1500 |

| 24 | ~200 | ~500 |

Cytokine Induction in Murine Bone Marrow-Derived Macrophages (BMDMs) (0.1 µM this compound)

| Cytokine | mRNA Fold Induction (at 3h) | Secreted Protein (pg/mL at 6h) |

| IFN-β | ~400 | ~3000 |

| TNF-α | ~50 | ~4000 |

| CXCL10 | ~300 | ~2500 |

| IL-6 | ~150 | ~1500 |

Signaling Pathways and Experimental Workflows

This compound-Mediated STING Signaling Pathway

This compound directly binds to and activates STING, which is localized on the endoplasmic reticulum (ER) membrane. This binding event induces a conformational change in STING, leading to its dimerization and translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (e.g., IFN-β). Activated STING also signals through the NF-κB pathway to induce the expression of other pro-inflammatory cytokines like TNF-α, IL-6, and CXCL10.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of diABZI-4 in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

diABZI-4 is a potent, non-dinucleotide small molecule agonist of the Stimulator of Interferon Genes (STING) pathway. Activation of STING triggers the production of type I interferons and other pro-inflammatory cytokines, leading to a robust innate immune response. This makes this compound a compelling candidate for therapeutic development in virology and oncology. These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of this compound in murine models, based on currently available scientific literature.

Data Presentation

Table 1: Summary of In Vivo Administration Protocols for this compound in Mice

| Application | Mouse Strain | Administration Route | Dosage | Dosing Frequency | Vehicle | Key Outcomes | Reference |

| SARS-CoV-2 Infection | K18-hACE2 | Intranasal | 0.25 - 0.5 mg/kg | Single dose, pre- or post-infection | Not specified | Protection from weight loss and lethality | [1][2] |

| SARS-CoV-2 Infection | K18-hACE2 | Intranasal | 10 µ g/mouse | Two doses (Day -1 and Day 0) | Vehicle control | Reduced weight loss and viral RNA levels | [3] |

| SARS-CoV-2 Infection | K18-hACE2 | Intraperitoneal | 0.5 mg/kg | 3 hours post-infection | Vehicle control | No protection from infection | [1][2] |

| Herpes Simplex Encephalitis (HSE) | cGAS-/- | Retro-orbital | 0.5 mg/kg | Single dose, 1 hour pre-infection | Vehicle control | Complete protection from HSE | |

| Influenza A Virus (IAV) Infection | C57BL/6J | Intranasal | 0.1 mg/kg | Single dose, 1 day pre-infection | 1.2% DMSO | Early, but not sustained, inhibition of viral replication | |

| Enterovirus A71 (EV-A71) Infection | C57BL/6J | Intraperitoneal | Not specified | Once daily for 3 days, starting 1 hour post-infection | Not specified | Inhibited viral replication, reduced clinical symptoms | |

| Cancer Immunotherapy | C57BL/6J | Intravenous | 1.5 mg/kg | Two doses | Not specified | Increased splenic 18F-FDG uptake, tumor growth control | |

| Cancer Immunotherapy | C57BL/6J (B16.F10 melanoma) | Intravenous | 0.035 µmol/mouse | Every 3 days for 3 treatments | PBS | Inhibited tumor growth | |

| General STING Activation | WT mice | Intraperitoneal | 1 mg/kg | Single dose | PBS | Induced serum IFN-β production |

Experimental Protocols

Protocol 1: Intranasal Administration for Respiratory Virus Infection Models

This protocol is a generalized procedure based on studies investigating the efficacy of this compound against respiratory viruses like SARS-CoV-2 and Influenza A.

1. Materials:

- This compound compound

- Vehicle (e.g., sterile PBS, 1.2% DMSO in sterile saline)

- Anesthetic (e.g., isoflurane)

- Calibrated micropipette and tips

- Appropriate mouse strain (e.g., K18-hACE2 for SARS-CoV-2, C57BL/6J for IAV)

2. Preparation of Dosing Solution:

- Due to its favorable solubility profile, this compound can be prepared for in vivo studies.

- Aseptically prepare the required concentration of this compound in the chosen vehicle. For example, to achieve a 0.1 mg/kg dose in a 20g mouse with a 20 µL administration volume, the concentration would be 0.1 mg/mL.

- Ensure the solution is homogenous before administration.

3. Animal Handling and Administration:

- Lightly anesthetize the mouse using isoflurane.

- Hold the mouse in a supine position.

- Using a calibrated micropipette, carefully administer the prepared this compound solution (typically 20-40 µL) to the nares of the mouse.

- Administer the dose dropwise, alternating between nares to allow for inhalation and prevent fluid from entering the esophagus.

- Monitor the animal until it has fully recovered from anesthesia.

4. Experimental Timeline:

- The timing of administration is crucial. For prophylactic studies, this compound is often given 24 hours before viral challenge. For therapeutic studies, it can be administered as early as a few hours post-infection.

- Monitor animals daily for weight loss, clinical signs of illness, and survival.

- At defined time points post-infection (e.g., 1, 3, and 7 days), tissues such as lungs and nasal turbinates can be harvested for viral load quantification (qRT-PCR) and cytokine analysis.

Protocol 2: Systemic Administration for Cancer Immunotherapy Models

This protocol provides a general guideline for intravenous administration of this compound in preclinical cancer models.

1. Materials:

- This compound compound

- Vehicle (e.g., sterile PBS)

- Insulin syringes or appropriate intravenous injection equipment

- Mouse strain with established subcutaneous tumors (e.g., C57BL/6J with B16.F10 or MC38 tumors)

- Restraining device for intravenous injection

2. Preparation of Dosing Solution:

- Aseptically dissolve this compound in sterile PBS to the desired concentration. For a 1.5 mg/kg dose in a 20g mouse with a 100 µL injection volume, the concentration would be 0.3 mg/mL.

3. Animal Handling and Administration:

- Warm the mouse under a heat lamp to dilate the tail veins.

- Place the mouse in a restraining device.

- Disinfect the tail with an alcohol wipe.

- Carefully inject the prepared this compound solution into a lateral tail vein.

4. Experimental Timeline:

- Initiate treatment once tumors reach a palpable size (e.g., ~50 mm³).

- Administer this compound according to the planned schedule (e.g., every 3 days for a total of 3 treatments).

- Monitor tumor growth using calipers at regular intervals.

- At the end of the study, tumors and relevant lymphoid organs (spleen, lymph nodes) can be harvested for immunological analysis (e.g., flow cytometry for T cell activation markers).

Mandatory Visualizations

Caption: General experimental workflow for in vivo studies with this compound.

Caption: Simplified this compound STING signaling pathway.

References

Application Notes and Protocols for diABZI-4 in Cancer Immunotherapy Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of diABZI-4, a potent STING (Stimulator of Interferon Genes) agonist, in preclinical cancer immunotherapy studies.

Introduction

This compound is a novel, non-nucleotide, small molecule STING agonist that has demonstrated significant potential in activating the innate immune system to generate robust anti-tumor responses.[1][2] By binding to and activating the STING protein, this compound triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, promotes the maturation of dendritic cells, enhances the priming and activation of tumor-specific CD8+ T cells, and recruits natural killer (NK) cells to the tumor microenvironment.[2] Preclinical studies have shown that systemic administration of diABZI compounds can lead to complete and lasting tumor regression in various cancer models.[3][4]

Mechanism of Action

This compound activates the STING pathway, a critical component of the innate immune system that detects cytosolic DNA. Upon binding to STING, this compound induces a conformational change, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes, translocates to the nucleus, and drives the transcription of type I IFNs and other inflammatory cytokines. This cascade initiates a powerful anti-tumor immune response.

Quantitative Data Summary

The following tables summarize the reported dosages and efficacy of diABZI compounds in various preclinical cancer models.

Table 1: In Vivo Dosage and Administration of diABZI Compounds in Mouse Cancer Models

| Compound | Cancer Model | Mouse Strain | Dosage | Administration Route | Reference |

| diABZI (Compound 3) | CT-26 Colorectal | BALB/c | 1.5 mg/kg | Intravenous | |

| diABZI (Compound 3) | CT-26 Colorectal | BALB/c | 3 mg/kg | Intravenous | |

| diABZI | B16-F10 Melanoma | C57BL/6 | 0.035 µmol/mouse | Intravenous | |

| diABZI | Mel526 Melanoma | NCG | 0.1 µM | Intratumoral | |

| diABZI-polymer conjugate | EO771 Breast Cancer | C57BL/6 | 0.4 mg/kg | Intravenous | |

| diABZI | RM1 Prostate, KP4662 Pancreas | C57BL/6J | 1.5 mg/kg | Intravenous | |

| diABZI-liposomes | 4T1 Breast Cancer | BALB/c | 0.03 mg/mouse | Intravenous |

Table 2: Efficacy of diABZI Compounds in Preclinical Cancer Models

| Compound | Cancer Model | Efficacy Metric | Results | Reference |

| diABZI (Compound 3) | CT-26 Colorectal | Tumor Growth Inhibition | Significant tumor growth inhibition and improved survival (8/10 mice tumor-free). | |

| diABZI | B16-F10 Melanoma | Tumor Growth Inhibition | Comparable tumor growth inhibition to a PEGylated version of diABZI. | |

| diABZI + TCR-T cells | Mel526 Melanoma | Tumor Growth Inhibition | Combination therapy significantly suppressed tumor growth. | |

| diABZI-polymer conjugate | EO771 Breast Cancer | Tumor Growth Inhibition & Survival | Inhibition of tumor growth and prolonged survival. | |

| diABZI | RM1 Prostate, KP4662 Pancreas | Tumor Growth Inhibition | Significantly delayed tumor growth. | |

| diABZI-liposomes + anti-PD-L1 | 4T1 Breast Cancer | Tumor Growth Inhibition | Combination therapy showed a synergistic anti-tumor effect. |

Experimental Protocols

Protocol 1: In Vivo Anti-Tumor Efficacy Study in a Syngeneic Mouse Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous tumor model.

Materials:

-

6-8 week old immunocompetent mice (e.g., C57BL/6 or BALB/c)

-

Syngeneic tumor cell line (e.g., B16-F10 melanoma, CT26 colon carcinoma)

-

This compound

-

Vehicle for formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

-

Sterile PBS

-

Syringes and needles

-

Calipers

Procedure:

-

Tumor Cell Culture: Culture tumor cells in appropriate media and conditions. Harvest cells during the logarithmic growth phase and resuspend in sterile PBS at the desired concentration (e.g., 1 x 10^6 cells/100 µL).

-

Tumor Implantation: Subcutaneously inject the tumor cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the length and width of the tumor with calipers. Calculate tumor volume using the formula: Volume = 0.5 x (Length x Width²).

-

Randomization: Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

-

This compound Formulation: Prepare the this compound formulation fresh on the day of injection. A general formulation can be prepared by dissolving this compound in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Ensure the final solution is clear.

-

Treatment Administration: Administer this compound or vehicle control via the desired route (e.g., intravenous, intratumoral). A typical treatment schedule could be every 3 days for a total of 3 treatments.

-

Efficacy Assessment:

-

Continue to monitor tumor volume and body weight throughout the study.

-

Record survival data.

-

Euthanize mice when tumors reach the predetermined endpoint size or at the end of the study.

-

-

Endpoint Analysis: At the end of the study, tumors and relevant tissues (e.g., spleen, lymph nodes) can be harvested for further analysis, such as flow cytometry of tumor-infiltrating lymphocytes or immunohistochemistry for immune markers.

Protocol 2: Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry

This protocol describes the isolation and analysis of TILs from tumor tissue to assess the immunological effects of this compound treatment.

Materials:

-

Freshly excised tumor tissue

-

RPMI-1640 medium

-

Tumor dissociation kit (e.g., Miltenyi Biotec)

-

GentleMACS Dissociator

-

70 µm cell strainers

-

Red blood cell lysis buffer

-

FACS buffer (PBS with 2% FBS)

-

Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, CD69, PD-1)

-

Live/dead stain

-

Flow cytometer

Procedure:

-

Tissue Dissociation:

-

Mince the tumor tissue into small pieces in a petri dish containing RPMI-1640.

-

Transfer the minced tissue to a gentleMACS C Tube containing the appropriate enzymes from a tumor dissociation kit.

-

Process the tissue using the gentleMACS Dissociator according to the manufacturer's protocol.

-

-

Cell Filtration and Lysis:

-

Pass the dissociated cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

-

Centrifuge the cells, discard the supernatant, and resuspend the pellet in red blood cell lysis buffer. Incubate for 5 minutes at room temperature.

-

-

Cell Staining:

-

Wash the cells with FACS buffer and centrifuge.

-

Resuspend the cell pellet in FACS buffer and count the cells.

-

Aliquot approximately 1-2 x 10^6 cells per tube.

-

Stain the cells with a live/dead stain according to the manufacturer's protocol.

-

Add a cocktail of fluorescently conjugated antibodies against the desired surface markers and incubate for 30 minutes at 4°C in the dark.

-

-

Flow Cytometry Analysis:

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in an appropriate volume of FACS buffer.

-

Acquire the samples on a flow cytometer.

-

Analyze the data using appropriate software, gating on live, single cells, and then identifying the different immune cell populations based on marker expression.

-

Conclusion

This compound is a promising STING agonist for cancer immunotherapy. The provided application notes and protocols offer a framework for researchers to design and execute preclinical studies to further evaluate its therapeutic potential, both as a monotherapy and in combination with other anti-cancer agents. Careful consideration of dosage, administration route, and tumor model is crucial for obtaining robust and reproducible results.

References

- 1. STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A diamidobenzimidazole STING agonist protects against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design of amidobenzimidazole STING receptor agonists with systemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for diABZI-4 in SARS-CoV-2 Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diABZI-4, a potent STING (Stimulator of Interferon Genes) agonist, in the context of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) research. This document includes a summary of its mechanism of action, key quantitative data from preclinical studies, and detailed protocols for its application in both in vitro and in vivo experimental settings.

Introduction

This compound is a diamidobenzimidazole-based small molecule that acts as a potent agonist of the STING pathway.[1][2] The STING pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers a robust antiviral response, primarily through the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[3][4] Research has demonstrated that this compound effectively limits SARS-CoV-2 replication in both cell culture and animal models, highlighting its potential as a host-directed therapy for COVID-19.[1] By activating the innate immune response, this compound can induce a transient but powerful antiviral state, offering a promising strategy to combat SARS-CoV-2 infection, including emerging variants of concern.

Mechanism of Action

This compound activates the STING pathway, leading to a cascade of downstream signaling events that culminate in an antiviral response. Upon administration, this compound binds to and activates STING, causing its oligomerization and translocation from the endoplasmic reticulum to the Golgi apparatus. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-β) and other IFN-stimulated genes (ISGs). The STING pathway also activates NF-κB, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6. This multifaceted immune response creates a potent antiviral state in the host, capable of inhibiting viral replication.

Figure 1: this compound activates the STING signaling pathway to induce an antiviral state.

Data Presentation

In Vitro Efficacy of this compound Against Coronaviruses

| Cell Line | Virus | Treatment Concentration | Effect | Reference |

| A549-ACE2 | HCoV-OC43 | 0.1 µM | Inhibition of viral replication | |